

Bis(2-dimethylaminoethyl) ether: A Versatile Reagent in Fine Chemical Synthesis

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Compound of Interest

Compound Name: *Bis(2-dimethylaminoethyl) ether*

Cat. No.: *B135502*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-dimethylaminoethyl) ether, often abbreviated as BDMAEE, is a tertiary amine that has found widespread application as a powerful blowing catalyst in the production of polyurethane foams.[1] However, its utility extends significantly into the realm of fine chemical synthesis, where it serves as a versatile ligand for transition metal catalysis and a reactive intermediate for the synthesis of novel compounds. Its unique structure, featuring two tertiary amine functionalities linked by a flexible ether backbone, allows it to act as a bidentate or tridentate ligand, forming stable and reactive complexes with various metal centers.[2] This document provides detailed application notes and protocols for the use of **bis(2-dimethylaminoethyl) ether** in several key synthetic transformations, highlighting its role in carbon-carbon bond formation and the synthesis of specialized reagents.

Physicochemical Properties

A summary of the key physicochemical properties of **bis(2-dimethylaminoethyl) ether** is presented in the table below.

Property	Value
Molecular Formula	C ₈ H ₂₀ N ₂ O
Molecular Weight	160.26 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	189 °C at 760 mmHg
Density	0.841 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.430
Solubility	Miscible with water and common organic solvents

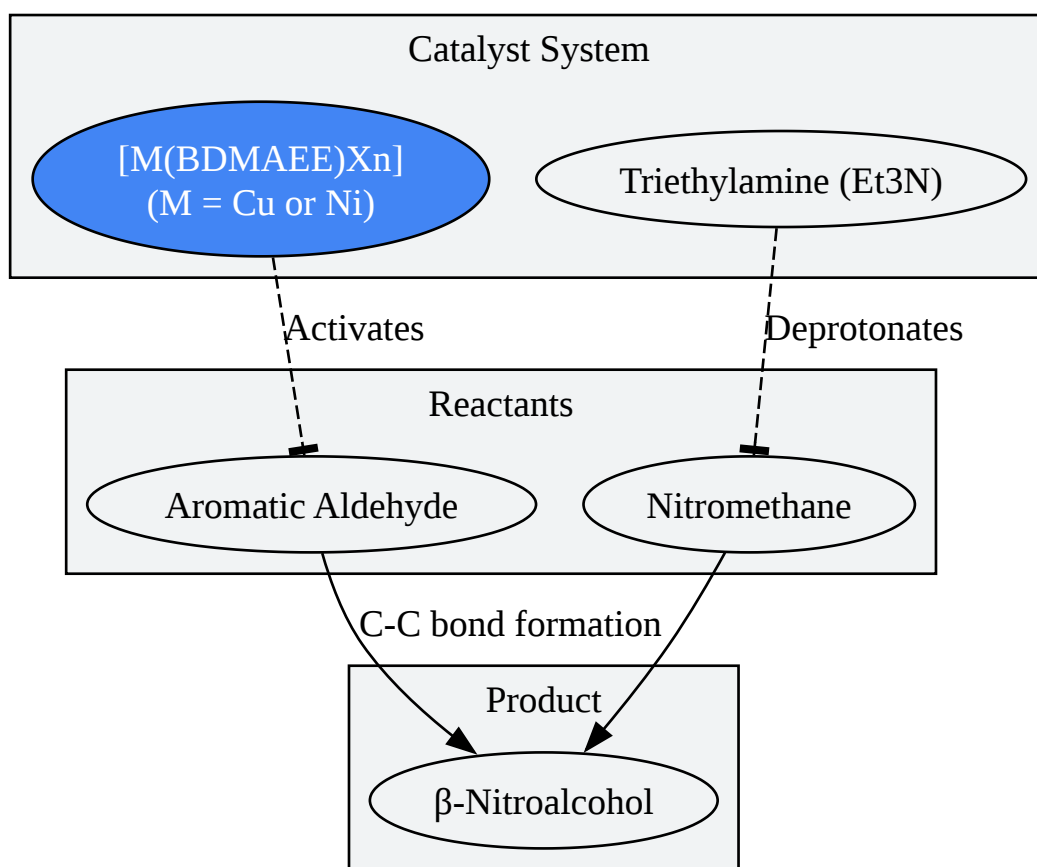
Applications in Fine Chemical Synthesis

Bis(2-dimethylaminoethyl) ether serves as a crucial component in several synthetic methodologies, primarily by acting as a ligand to modulate the reactivity and selectivity of metal catalysts or as a precursor for functionalized molecules.

Ligand in Transition Metal-Catalyzed Reactions

The two tertiary amine groups and the central ether oxygen of **bis(2-dimethylaminoethyl) ether** allow it to coordinate with transition metals, forming stable complexes that can catalyze a variety of organic transformations.

Bis(2-dimethylaminoethyl) ether forms coordination compounds with copper(II) and nickel(II) salts that are effective catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. A 2018 study detailed the synthesis of [Cu₂(BDMAEE)(CH₃COO)₄]_n and [Ni(BDMAEE)Cl₂] and demonstrated their catalytic prowess in this transformation.^[2]



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Caption: Catalytic cycle of the Henry reaction using BDMAEE-metal complexes.

Quantitative Data for Henry Reaction Catalysis

Entry	Aromatic Aldehyde	Catalyst	Yield (%)
1	Benzaldehyde	$[\text{Cu}_2(\text{BDMAEE})(\text{CH}_3\text{COO})_4]_n$	85
2	4-Methylbenzaldehyde	$[\text{Cu}_2(\text{BDMAEE})(\text{CH}_3\text{COO})_4]_n$	88
3	4-Chlorobenzaldehyde	$[\text{Cu}_2(\text{BDMAEE})(\text{CH}_3\text{COO})_4]_n$	92
4	Benzaldehyde	$[\text{Ni}(\text{BDMAEE})\text{Cl}_2]$	82
5	4-Methylbenzaldehyde	$[\text{Ni}(\text{BDMAEE})\text{Cl}_2]$	85
6	4-Chlorobenzaldehyde	$[\text{Ni}(\text{BDMAEE})\text{Cl}_2]$	89

Experimental Protocol: Synthesis of $[\text{Ni}(\text{BDMAEE})\text{Cl}_2]$ and Catalytic Henry Reaction

Materials:

- **Bis(2-dimethylaminoethyl) ether (BDMAEE)**
- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Ethanol
- Aromatic aldehyde (e.g., benzaldehyde)
- Nitromethane
- Triethylamine (Et_3N)
- Methanol

Protocol for Catalyst Synthesis:

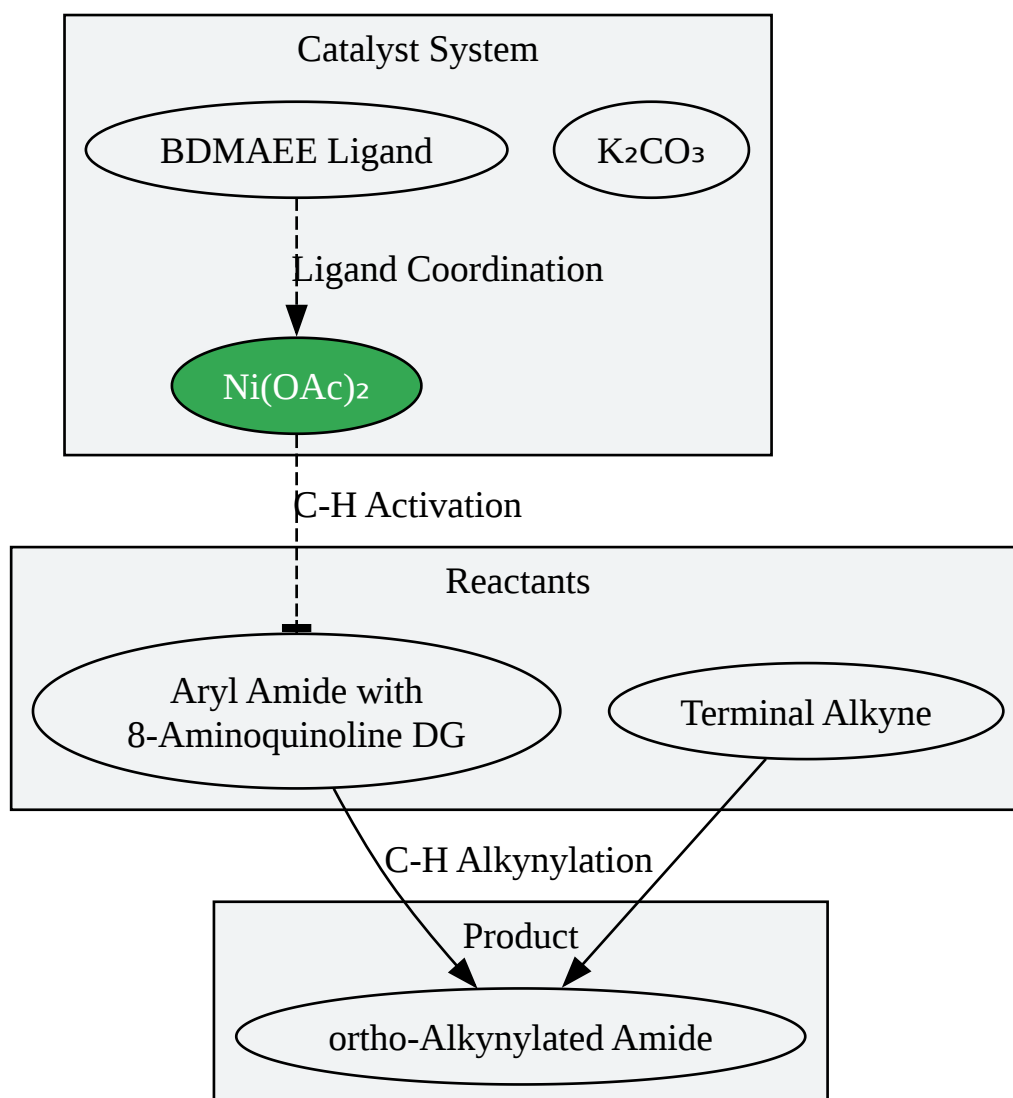
- Dissolve $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (1 mmol) in 10 mL of ethanol in a round-bottom flask.

- To this solution, add a solution of BDMAEE (1 mmol) in 5 mL of ethanol dropwise with stirring.
- Stir the resulting mixture at room temperature for 2 hours.
- Collect the precipitate by filtration, wash with cold ethanol, and dry in vacuo.

Protocol for Catalytic Henry Reaction:

- To a solution of the synthesized $[\text{Ni}(\text{BDMAEE})\text{Cl}_2]$ catalyst (0.10 mmol) in 10 mL of methanol, add triethylamine (0.20 mmol).
- Add the aromatic aldehyde (1.00 mmol) and nitromethane (6.00 mmol) to the solution.
- Stir the reaction mixture at room temperature for 18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to obtain the desired β -nitroalcohol.

Bis(2-dimethylaminoethyl) ether has been identified as a critical ligand for an efficient nickel catalyst system for the direct ortho C-H alkynylation of amides, directed by an 8-aminoquinoline group. This protocol provides a valuable method for constructing $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bonds.



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Caption: Nickel-catalyzed C-H alkynylation workflow with BDMAEE as a ligand.

Quantitative Data for Nickel-Catalyzed C-H Alkynylation

Entry	Amide Substrate	Alkyne Substrate	Yield (%)
1	N-(quinolin-8-yl)benzamide	(Triisopropylsilyl)acetylene	85
2	4-Methyl-N-(quinolin-8-yl)benzamide	(Triisopropylsilyl)acetylene	89
3	4-Methoxy-N-(quinolin-8-yl)benzamide	(Triisopropylsilyl)acetylene	92
4	N-(quinolin-8-yl)thiophene-2-carboxamide	(Triisopropylsilyl)acetylene	78
5	N-(quinolin-8-yl)benzamide	Phenylacetylene	75

Experimental Protocol: Nickel-Catalyzed C-H Alkynylation

Materials:

- N-(quinolin-8-yl)benzamide derivative
- Terminal alkyne
- Nickel(II) acetate tetrahydrate ($\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$)
- **Bis(2-dimethylaminoethyl) ether (BDMAEE)**
- Potassium carbonate (K_2CO_3)
- Toluene, anhydrous

Protocol:

- In an oven-dried Schlenk tube, combine the N-(quinolin-8-yl)benzamide derivative (0.2 mmol), $\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (10 mol %), and K_2CO_3 (2.0 equiv.).

- Evacuate and backfill the tube with argon (repeat three times).
- Add anhydrous toluene (1.0 mL), BDMAEE (20 mol %), and the terminal alkyne (1.2 equiv.) via syringe.
- Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired ortho-alkynylated product.

Additive in Directed Lithiation Reactions

Bis(2-dimethylaminoethyl) ether can act as a powerful additive to enhance the efficiency and stability of lithiated intermediates in directed ortho-lithiation reactions. This has been demonstrated in the functionalization of protected 4-chloropyrrolopyrimidines. The addition of BDMAEE leads to a higher degree of lithiation and improved yields of the desired products upon quenching with electrophiles.^[1]

Quantitative Data for Directed Lithiation-Addition

Entry	Electrophile (Aldehyde/Ketone)	Yield without BDMAEE (%)	Yield with BDMAEE (%)
1	Benzaldehyde	68	85
2	4-Chlorobenzaldehyde	65	82
3	Cyclohexanone	70	93
4	Acetophenone	45	55
5	2,2,2-Trifluoroacetophenone	75	91

Experimental Protocol: Directed Lithiation and Addition to an Aldehyde

Materials:

- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene
- **Bis(2-dimethylaminoethyl) ether (BDMAEE)**
- Aldehyde (e.g., benzaldehyde)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl)

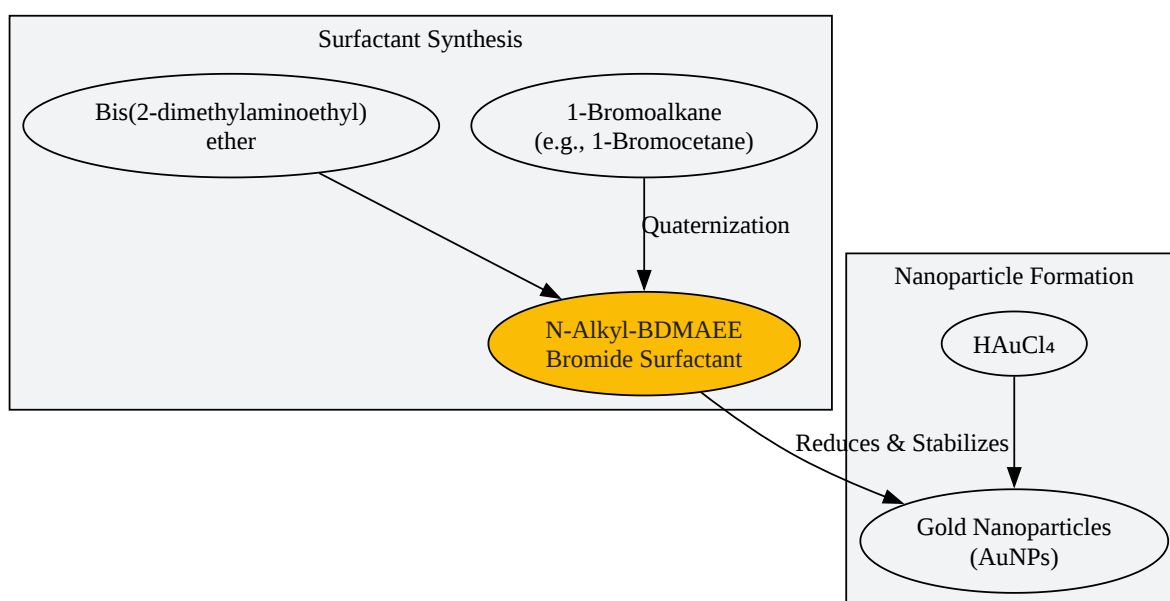
Protocol:

- To a flame-dried round-bottom flask under an argon atmosphere, add the protected 4-chloropyrrolopyrimidine (1.0 equiv.) and dissolve in anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add **bis(2-dimethylaminoethyl) ether** (1.5 equiv.) via syringe.
- Add LDA solution (1.6 equiv.) dropwise over 30 minutes.
- Stir the mixture at -78 °C for 1 hour.
- Add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise.
- Continue stirring at -78 °C for another hour.
- Quench the reaction by adding saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the crude product by column chromatography on silica gel.

Precursor for Functionalized Surfactants in Nanoparticle Synthesis

Bis(2-dimethylaminoethyl) ether serves as a convenient starting material for the synthesis of novel cationic surfactants. For instance, quaternization of one of the amine groups with a long-chain alkyl halide yields an amphiphilic molecule that can act as both a reducing and capping agent in the synthesis of gold nanoparticles.



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Caption: Synthesis of a BDMAEE-derived surfactant and its use in gold nanoparticle synthesis.

Experimental Protocol: Synthesis of N-cetyl-bis(2-dimethylaminoethyl)ether bromide (CBDEB)

Materials:

- **Bis(2-dimethylaminoethyl) ether (BDMAEE)**

- 1-Bromocetane (1-bromohexadecane)

- Toluene

Protocol:

- In a round-bottom flask, dissolve 10 g of **bis(2-dimethylaminoethyl) ether** in 100 mL of toluene.
- Slowly add an equimolar amount of 1-bromocetane to the solution with stirring.
- Stir the reaction mixture at room temperature for 5 days. A white precipitate will form.
- Collect the product by centrifugation or filtration.
- Wash the white solid with toluene three times to remove any unreacted starting materials.
- Dry the final product, N-cetyl-bis(2-dimethylaminoethyl)ether bromide, under vacuum.

Synthesis of Bis(2-dimethylaminoethyl) ether

For laboratories requiring this versatile reagent, several synthetic routes are available. A common and effective method involves the reaction of bis(2-chloroethyl) ether with an excess of dimethylamine.

Experimental Protocol: Synthesis from Bis(2-chloroethyl) ether and Dimethylamine

Materials:

- Bis(2-chloroethyl) ether
- Dimethylamine (40% aqueous solution)
- Sodium hydroxide
- Toluene

- Water

Protocol:

- Charge a pressure reactor with bis(2-chloroethyl) ether and an excess of 40% aqueous dimethylamine solution.
- Seal the reactor and heat the mixture to 100-120 °C. The pressure will rise due to the vapor pressure of dimethylamine.
- Maintain the temperature and stir for 6-8 hours.
- Cool the reactor to room temperature and cautiously vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel and add a concentrated solution of sodium hydroxide to neutralize the dimethylamine hydrochloride and to salt out the product.
- Separate the organic layer. Extract the aqueous layer with toluene.
- Combine the organic layers, dry over anhydrous potassium carbonate, and filter.
- Remove the toluene by distillation at atmospheric pressure.
- Purify the crude **bis(2-dimethylaminoethyl) ether** by vacuum distillation.

Conclusion

Bis(2-dimethylaminoethyl) ether is a readily accessible and highly versatile compound with significant applications beyond its traditional role in polymer chemistry. For the researcher in fine chemical synthesis, it offers a powerful tool as a ligand for catalytic C-C bond formation and as a building block for novel functional molecules. The protocols provided herein offer a starting point for the exploration of its utility in the development of new synthetic methodologies and the preparation of complex molecular architectures.

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